

# "<sup>1</sup>H and <sup>13</sup>C NMR characterization of thiomorpholine 1,1-dioxide"

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## Compound of Interest

Compound Name: *Thiomorpholine 1,1-dioxide*

Cat. No.: *B1336332*

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A comprehensive guide to the <sup>1</sup>H and <sup>13</sup>C NMR characterization of **thiomorpholine 1,1-dioxide**, offering a comparative analysis with related heterocyclic compounds. This guide is intended for researchers, scientists, and professionals in drug development, providing key spectral data, experimental procedures, and a visual workflow for NMR analysis.

## Comparative NMR Data

The following tables summarize the <sup>1</sup>H and <sup>13</sup>C NMR spectral data for **thiomorpholine 1,1-dioxide** and its structural analogs, thiomorpholine and morpholine. The data for **thiomorpholine 1,1-dioxide** is based on reported values for N-substituted derivatives and predicted spectra, as a complete, experimentally verified dataset for the parent compound is not readily available in published literature.

Table 1: <sup>1</sup>H NMR Chemical Shifts (δ, ppm)

| Compound                                    | H-2, H-6 (CH <sub>2</sub> -N) | H-3, H-5 (CH <sub>2</sub> -S or CH <sub>2</sub> -O) | Solvent           |
|---|-------------------------------|---|-------------------|
| Thiomorpholine 1,1-dioxide (Predicted)      | ~3.2 - 3.4                    | ~3.1 - 3.3  | -                 |
| 4-(4-Nitrophenyl)thiomorpholine 1,1-dioxide | 3.91 (t)                      | 3.19 (t)  | CDCl <sub>3</sub> |
| Thiomorpholine                              | 2.95 (t)                      | 2.75 (t)  | CDCl <sub>3</sub> |
| Morpholine                                  | 3.73 (t)                      | 2.88 (t)  | CDCl <sub>3</sub> |

Table 2: <sup>13</sup>C NMR Chemical Shifts (δ, ppm)

| Compound                                    | C-2, C-6 (CH <sub>2</sub> -N) | C-3, C-5 (CH <sub>2</sub> -S or CH <sub>2</sub> -O) | Solvent           |
|---|-------------------------------|---|-------------------|
| Thiomorpholine 1,1-dioxide (Predicted)      | ~50 - 52                      | ~48 - 50  | -                 |
| 4-(4-Nitrophenyl)thiomorpholine 1,1-dioxide | 49.3                          | 52.1  | CDCl <sub>3</sub> |
| Thiomorpholine                              | 47.9                          | 28.3  | CDCl <sub>3</sub> |
| Morpholine                                  | 67.8                          | 46.4  | CDCl <sub>3</sub> |

## Experimental Protocol for NMR Spectroscopy

A general procedure for the acquisition of <sup>1</sup>H and <sup>13</sup>C NMR spectra for small organic molecules like **thiomorpholine 1,1-dioxide** is outlined below.

### 1. Sample Preparation:

- Weigh approximately 5-10 mg of the solid sample.

- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ,  $\text{D}_2\text{O}$ ) in a clean, dry vial.
- Ensure the sample is fully dissolved. If not, the solution can be filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
- Transfer the clear solution into a standard 5 mm NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

## 2. NMR Spectrometer Setup:

- Insert the NMR tube into the spectrometer's probe.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp spectral lines. This is often an automated process on modern spectrometers.

## 3. $^1\text{H}$ NMR Acquisition:

- Set the appropriate spectral width (e.g., -2 to 12 ppm).
- Use a standard pulse sequence (e.g., a  $30^\circ$  or  $90^\circ$  pulse).
- Set the number of scans (typically 8 to 16 for a sample of this concentration).
- Set the relaxation delay (e.g., 1-2 seconds) to allow for the protons to return to equilibrium between pulses.
- Acquire the Free Induction Decay (FID).

## 4. $^{13}\text{C}$ NMR Acquisition:

- Set a wider spectral width (e.g., 0 to 220 ppm).

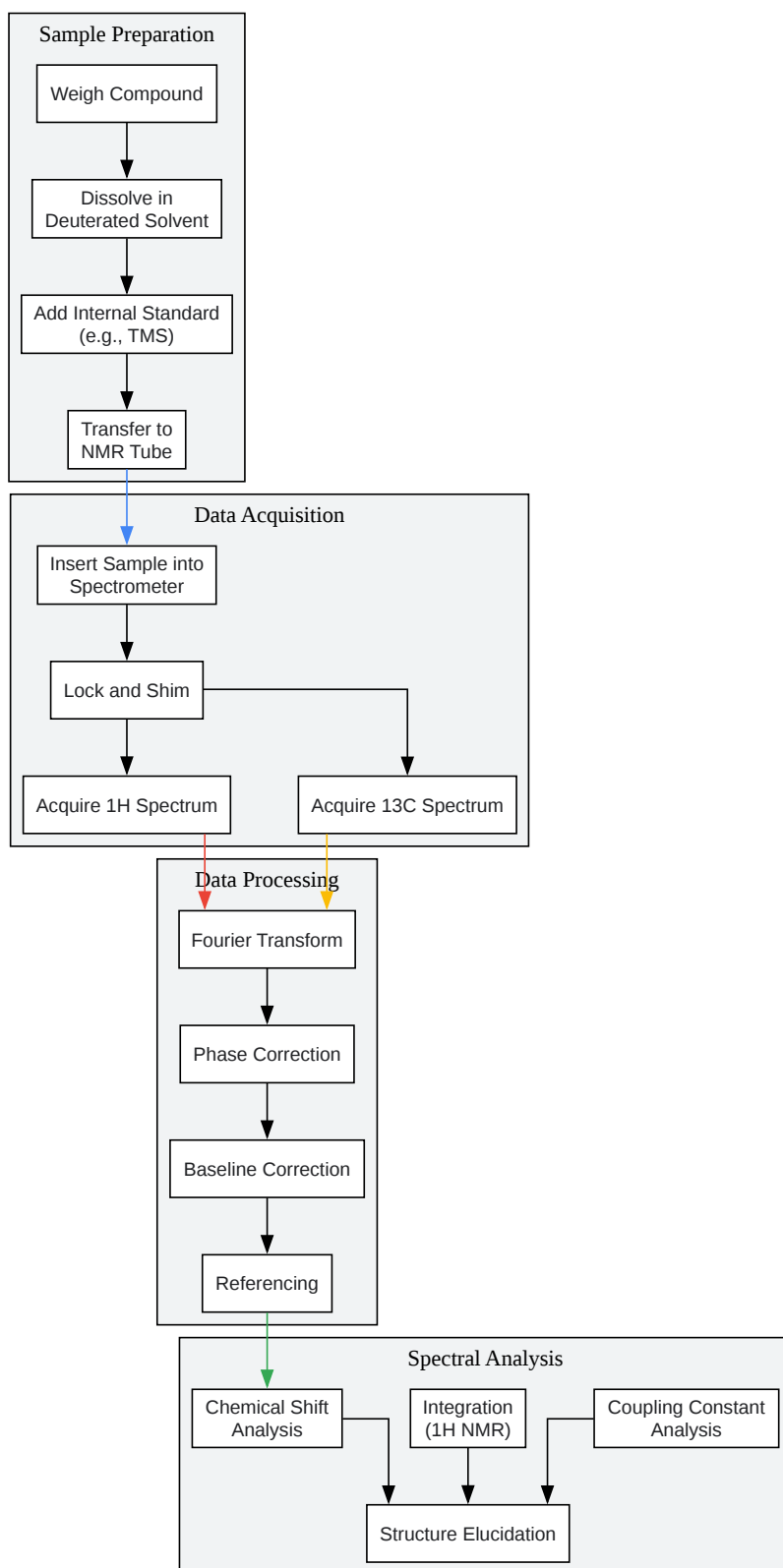
- Use a standard pulse sequence with proton decoupling to simplify the spectrum to singlets for each carbon.
- A larger number of scans is typically required for  $^{13}\text{C}$  NMR due to the low natural abundance of the  $^{13}\text{C}$  isotope (e.g., 128 scans or more).
- A longer relaxation delay may be necessary for quaternary carbons (e.g., 2-5 seconds).
- Acquire the FID.

#### 5. Data Processing:

- Apply a Fourier transform to the FID to obtain the NMR spectrum.
- Phase the spectrum to ensure all peaks are in the positive absorptive mode.
- Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).
- Integrate the peaks in the  $^1\text{H}$  NMR spectrum to determine the relative ratios of different types of protons.
- Analyze the chemical shifts, coupling patterns, and integration to elucidate the molecular structure.

## NMR Analysis Workflow

The following diagram illustrates the general workflow for the NMR characterization of a chemical compound.



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Caption: Workflow for NMR characterization.

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